

An In-depth Technical Guide to the Solubility and Stability of Hyoscyamine

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Compound of Interest

Compound Name: *Halocyamine B*

Cat. No.: *B1672919*

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Disclaimer: Initial research on "**Halocyamine B**" revealed a novel antimicrobial tetrapeptide-like substance isolated from the ascidian *Halocynthia roretzi*[1][2][3][4]. However, publicly available data on its solubility and stability are scarce. Given the similarity in nomenclature, this guide will focus on the well-characterized and commercially significant tropane alkaloid, Hyoscyamine, assuming a potential user interest in this related compound.

This technical guide provides a comprehensive overview of the solubility and stability of Hyoscyamine, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows.

Solubility of Hyoscyamine

Hyoscyamine is a tropane alkaloid and the levo-isomer of atropine, commonly extracted from plants of the Solanaceae family[5][6]. Its solubility is a critical parameter for formulation development and bioavailability.

Quantitative Solubility Data

The solubility of Hyoscyamine and its sulfate salt has been determined in various solvents. A summary of the available quantitative data is presented in Table 1.

Table 1: Solubility of Hyoscyamine and Hyoscyamine Sulfate

Compound	Solvent	Solubility	Temperature (°C)	pH	Reference
Hyoscyamine	Water	3560 mg/L	20	9.5	[7][8]
Hyoscyamine	Water	1 g in 281 mL	-	9.5	[5]
Hyoscyamine	Ether	1 g in 69 mL	-	-	[5]
Hyoscyamine	Benzene	1 g in 150 mL	-	-	[5]
Hyoscyamine	Chloroform	1 g in 1 mL	-	-	[5]
Hyoscyamine	Alcohol	Freely Soluble	-	-	[5]
Hyoscyamine	Dilute Acids	Freely Soluble	-	-	[5]
Hyoscyamine Sulfate	Water	Slightly Soluble	-	-	[9]
Hyoscyamine Sulfate	Alcohol	Freely Soluble	-	-	[9]
Hyoscyamine Sulfate	Ether	Sparingly Soluble	-	-	[9]

Experimental Protocol for Solubility Determination

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol: Shake-Flask Method for Solubility Determination

- **Preparation of Saturated Solution:** Add an excess amount of Hyoscyamine to a known volume of the desired solvent (e.g., water, buffer of specific pH) in a sealed flask.
- **Equilibration:** Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Phase Separation:** Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the solid from the liquid phase.
- **Quantification:** Withdraw a known volume of the clear supernatant and dilute it appropriately. Analyze the concentration of Hyoscyamine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor.

Stability of Hyoscyamine

Hyoscyamine is susceptible to degradation under various conditions, which can impact its potency and safety.

Stability Profile and Degradation Pathways

Hyoscyamine is known to be affected by light and heat[5]. The primary degradation pathway involves hydrolysis of the ester linkage, yielding tropine and tropic acid[8][10].

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve exposing the drug to stress conditions more severe than accelerated stability testing[11][12][13].

Table 2: Summary of Hyoscyamine Stability and Degradation

Stress Condition	Observations	Degradation Products	Reference
Light	Affected by light	Not specified	[5]
Heat	Affected by heat	Not specified	[5]
Hydrolysis (Acidic/Basic)	Hydrolyzes to tropine and tropic acid. The majority of the drug is excreted unchanged in urine.	Tropine, Tropic acid	[8][10][14]

Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies on a drug substance like Hyoscyamine is outlined below.

Protocol: Forced Degradation Study

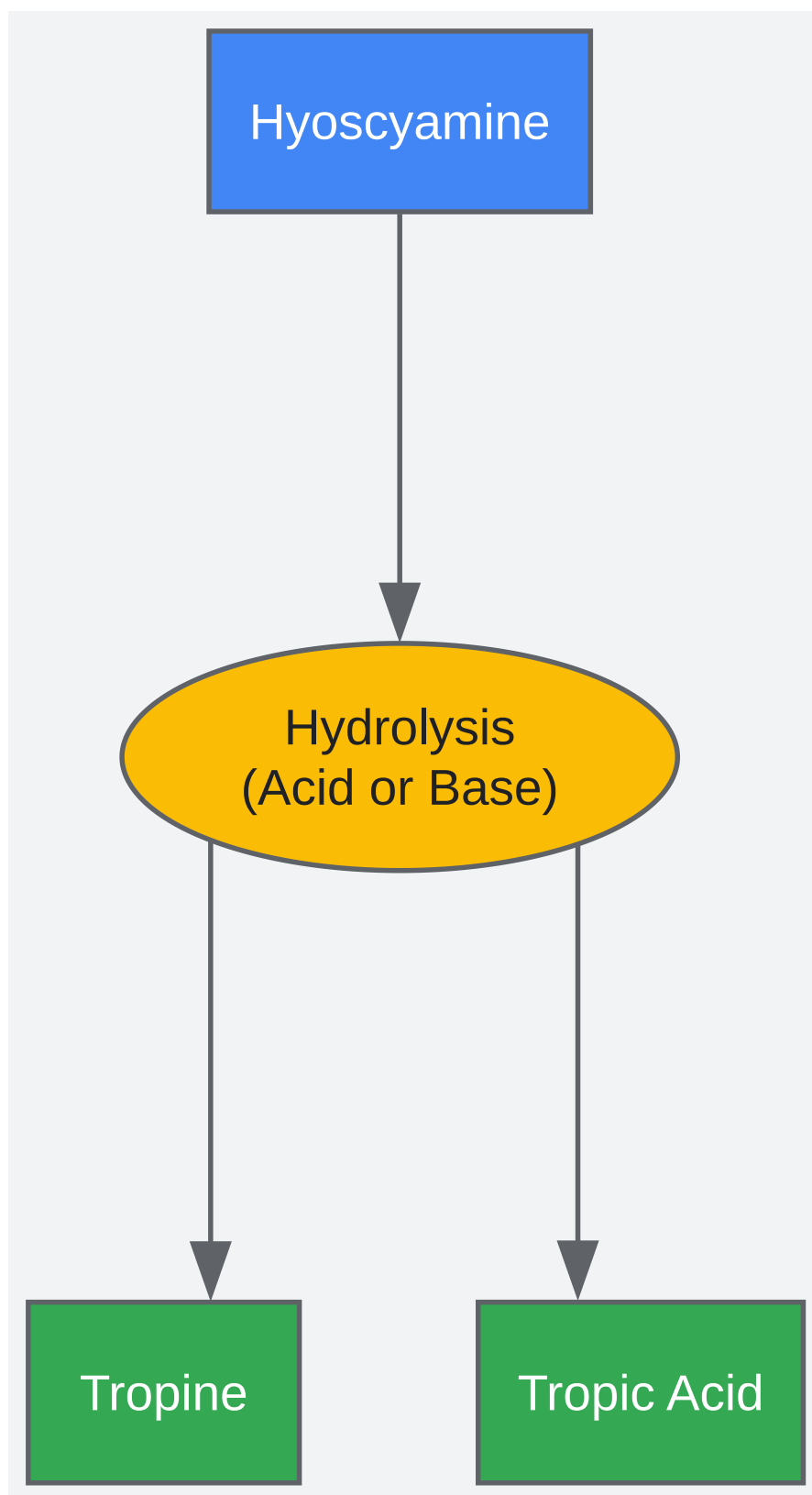
- Acid Hydrolysis: Dissolve Hyoscyamine in a solution of 0.1 N HCl and reflux for a specified time (e.g., 2 hours).
- Base Hydrolysis: Dissolve Hyoscyamine in a solution of 0.1 N NaOH and reflux for a specified time (e.g., 1 hour).
- Oxidative Degradation: Treat a solution of Hyoscyamine with 3% hydrogen peroxide at room temperature for a specified duration.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60°C) for a defined period.
- Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified duration.
- Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

- **Quantification and Identification:** Analyze the samples using a stability-indicating HPLC method to separate the parent drug from its degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Visualizations

Degradation Pathway of Hyoscyamine

The following diagram illustrates the hydrolytic degradation of Hyoscyamine.

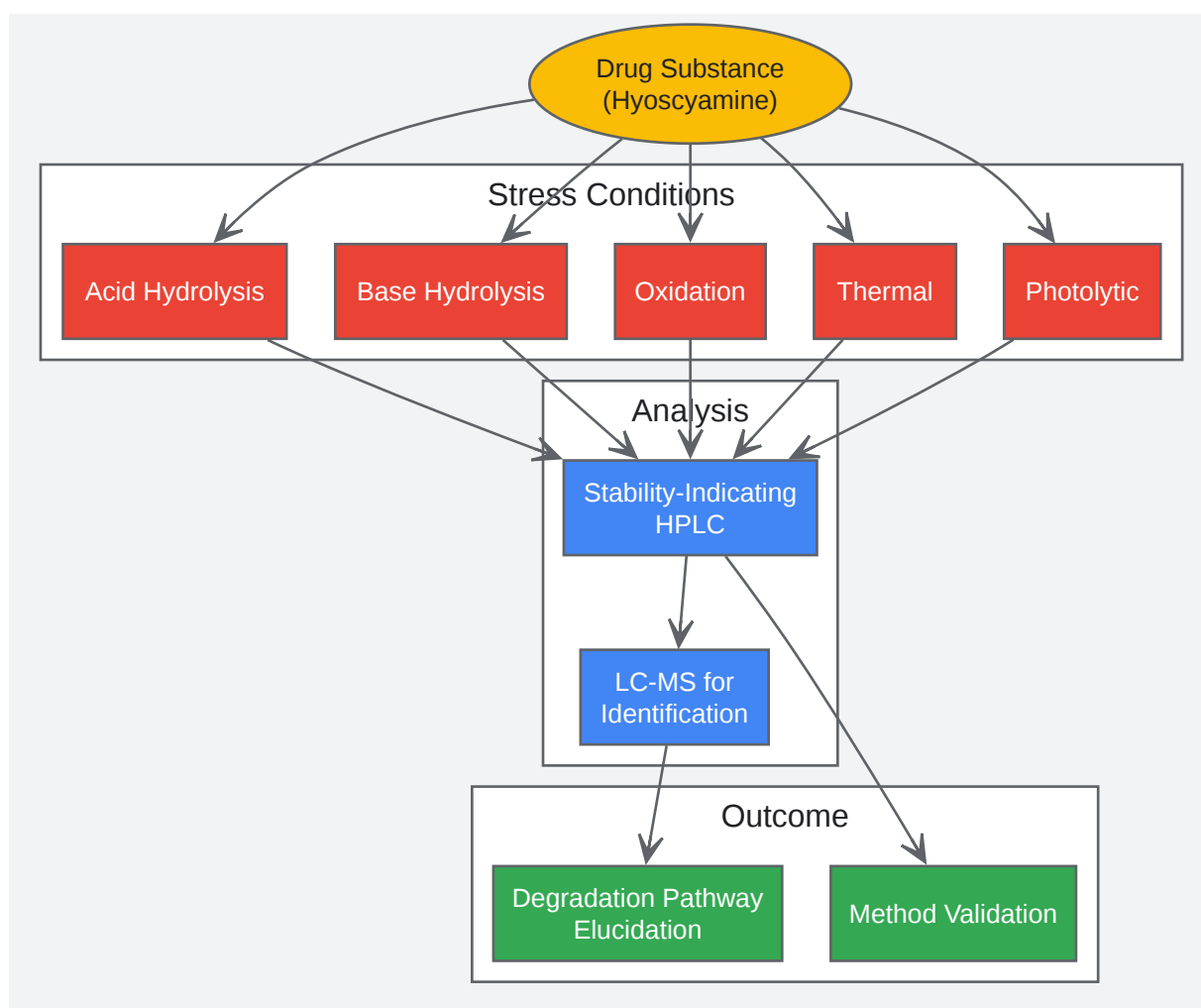


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Hydrolytic Degradation of Hyoscyamine.

Experimental Workflow for Forced Degradation Studies

The workflow for conducting forced degradation studies is depicted below.



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Forced Degradation Study Workflow.

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